Enhanced Lipophilicity (XLogP3) of 1-(4-Bromophenethyl)-4-methylpiperazine vs. Non-Methylated Analog
The computed lipophilicity (XLogP3) of 1-(4-bromophenethyl)-4-methylpiperazine is 2.7, which is higher than that of its non-methylated analog, 1-(4-bromophenethyl)piperazine, which has an XLogP3 of 2.3 [1]. This difference arises from the additional methyl group on the piperazine ring, which increases the compound's hydrophobic character.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 1-(4-Bromophenethyl)piperazine (CAS 142962-89-8): 2.3 |
| Quantified Difference | +0.4 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity can enhance membrane permeability and blood-brain barrier penetration, which is a critical consideration when selecting a compound for CNS-targeted research programs.
- [1] PubChem. (2026). Compound Summary for CID 11346605: 1-(4-Bromophenethyl)-4-methylpiperazine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 19020578: 1-(4-Bromophenethyl)piperazine. National Center for Biotechnology Information. View Source
